
N-(1-cyanocyclohexyl)-2-(2,4-dibromophenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyanocyclohexyl)-2-(2,4-dibromophenoxy)acetamide, commonly known as CPP-ACP, is a compound that has been extensively studied for its potential applications in the fields of dentistry and oral health.
Wissenschaftliche Forschungsanwendungen
CPP-ACP has been the subject of numerous scientific studies, particularly in the field of dentistry. One of the primary applications of CPP-ACP is in the prevention and treatment of dental caries, or tooth decay. Studies have shown that CPP-ACP can help to remineralize enamel and prevent the demineralization that leads to tooth decay.
In addition to its dental applications, CPP-ACP has also been studied for its potential use in the treatment of osteoporosis and other bone disorders. Research has shown that CPP-ACP can help to promote bone growth and prevent bone loss.
Wirkmechanismus
The mechanism of action of CPP-ACP is not fully understood, but it is believed to work by binding to calcium and phosphate ions in the saliva and forming complexes that can be absorbed by the teeth and bones. These complexes help to remineralize enamel and promote bone growth.
Biochemical and Physiological Effects:
CPP-ACP has been shown to have a number of biochemical and physiological effects, including the ability to promote the remineralization of enamel, inhibit the growth of oral bacteria, and promote bone growth. It has also been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of CPP-ACP is its ability to promote the remineralization of enamel and prevent tooth decay. However, there are also some limitations to its use in lab experiments, including the fact that it can be difficult to synthesize and purify, and that its mechanism of action is not fully understood.
Zukünftige Richtungen
There are many potential future directions for research on CPP-ACP. One area of focus could be on developing new and more efficient methods for synthesizing and purifying the compound. Another area of focus could be on studying the mechanism of action in more detail, in order to better understand how CPP-ACP works and how it can be used to prevent and treat dental caries and other oral health problems. Finally, research could also focus on exploring new applications for CPP-ACP, such as in the treatment of bone disorders or as a potential anti-inflammatory or antioxidant agent.
Synthesemethoden
CPP-ACP is synthesized through a multi-step process that involves the reaction of cyclohexanone with malononitrile, followed by the reaction of the resulting product with 2,4-dibromophenol and ethyl chloroacetate. The resulting compound is then hydrolyzed to yield CPP-ACP.
Eigenschaften
IUPAC Name |
N-(1-cyanocyclohexyl)-2-(2,4-dibromophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16Br2N2O2/c16-11-4-5-13(12(17)8-11)21-9-14(20)19-15(10-18)6-2-1-3-7-15/h4-5,8H,1-3,6-7,9H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCGUSUYHWYCWGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)COC2=C(C=C(C=C2)Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Br2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclohexyl)-2-(2,4-dibromophenoxy)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


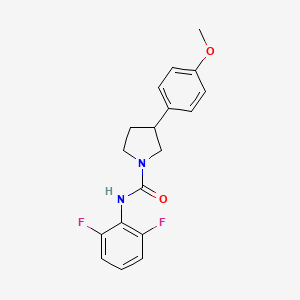
![5-Acetyl-2-[benzyl(methyl)amino]-6-methylnicotinonitrile](/img/structure/B2582115.png)
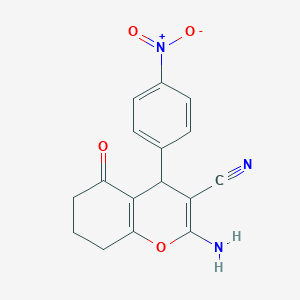
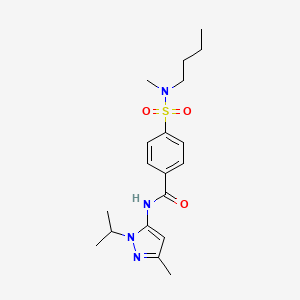
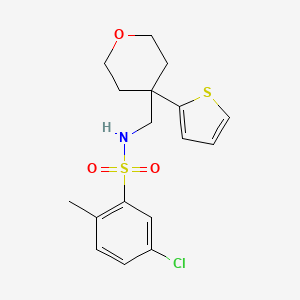
![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-5-bromo-2-chlorobenzamide](/img/structure/B2582119.png)
![N-(tert-butyl)-2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2582122.png)
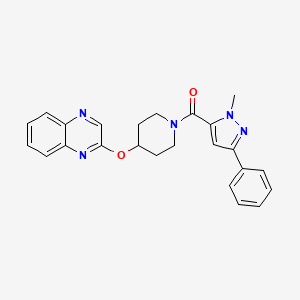
![2-ethoxy-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2582125.png)
![N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2582126.png)


![Methyl 2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate](/img/structure/B2582133.png)